molecular formula C14H10F3N3S B2596188 N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine CAS No. 1421468-87-2

N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine

Cat. No.: B2596188
CAS No.: 1421468-87-2
M. Wt: 309.31
InChI Key: VWZYIEMMFLCCAR-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine is a synthetic benzo[d]thiazole derivative of significant interest in chemical and pharmacological research. This compound features a benzothiazole core, a scaffold widely recognized for its diverse biological activities, substituted with a trifluoromethyl group and a pyridinylmethylamino side chain. The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity . Research on closely related structural analogs indicates that this class of compounds holds promise as a key intermediate or active scaffold in the discovery of new agrochemicals and pharmaceuticals. Studies have shown that benzothiazolylamino derivatives can exhibit potent insecticidal and acaricidal (miticidal) activities, with some compounds demonstrating high efficacy against pests like the diamondback moth . Furthermore, the benzo[d]thiazol-2-amine moiety is a privileged structure in drug discovery, with derivatives being investigated for their potential as anticancer agents. Molecular docking studies suggest that such compounds can interact with critical biological targets, including the Human Epidermal growth factor receptor (HER) enzyme and DNA, indicating a potential mechanism of action for anticancer activity . The presence of the pyridin-3-ylmethyl group is a key structural feature found in bioactive molecules designed to modulate neurological targets, suggesting potential research applications in the development of central nervous system agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3S/c15-14(16,17)10-4-1-5-11-12(10)20-13(21-11)19-8-9-3-2-6-18-7-9/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZYIEMMFLCCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NCC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridin-3-ylmethyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in various studies focusing on its anticancer properties:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that thiazole-pyridine hybrids, including derivatives of N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine, exhibited significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The presence of electron-withdrawing groups like trifluoromethyl was noted to enhance activity, with some compounds achieving IC50 values lower than the standard drug 5-fluorouracil .
  • Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells. The structural features of the thiazole moiety contribute to this activity by interacting with cellular targets involved in cell cycle regulation and apoptosis pathways .

Anticonvulsant Properties

Research has also highlighted the anticonvulsant potential of this compound:

  • Seizure Protection : In animal models, certain thiazole-linked compounds have demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ). For instance, analogues derived from this compound exhibited median effective doses (ED50) indicating substantial anticonvulsant activity .
  • Structure-Activity Relationship (SAR) : The SAR analysis reveals that modifications to the thiazole and pyridine rings can significantly influence the anticonvulsant efficacy. Electron-withdrawing groups enhance the activity, suggesting a correlation between electronic properties and pharmacological effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, HPLC, and GC are employed to ensure purity and confirm structural integrity .

Mechanism of Action

The mechanism by which N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzo[d]thiazole ring can interact with specific protein sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis of the target compound and its analogs, focusing on structural features, biological activities, and physicochemical properties.

Table 1: Comparative Analysis of Key Compounds
Compound Name Structural Features Biological Activity Physicochemical Properties References
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine - Benzo[d]thiazol-2-amine core
- CF₃ at C4
- Pyridin-3-ylmethyl substituent
Hypothesized receptor antagonism or antimicrobial activity (based on analogs) - High lipophilicity (CF₃)
- Moderate polarity (pyridine)
N-(2-(pyridin-4-ylmethyl)phenyl)benzo[d]thiazol-2-amine (A1) - Pyridin-4-ylmethyl group Fluorescent probe for Fe³⁺ with 95% quenching efficiency - Polar due to pyridine
- Soluble in ethanol/water (1:1)
7-chloro-N-(1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-5-phenylpyrazol-3-yl)benzo[d]thiazol-2-amine - Fluorinated benzothiazole
- Pyrazoline linkage
Antioxidant activity (DPPH assay) - Hydrophobic (Cl, F substituents)
- Lower aqueous solubility
N-(1-(benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)carboxamides - Trichloroethyl group
- Carboxamide side chain
A₂A receptor antagonists (superior binding to ZM-241385) - High molecular weight
- Potential toxicity concerns (trichloroethyl)
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide - Thiazole core with CF₃ and methoxy groups
- Nitrothiophene carboxamide
Antibacterial activity (structure-activity relationship study) - Moderate purity (42–99%)
- LogP influenced by nitro and CF₃ groups

Key Findings from Comparative Analysis

Impact of Substituents on Activity :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in the target compound and ’s nitrothiophene carboxamides .
  • Pyridine ring position : The pyridin-3-ylmethyl group in the target compound may offer distinct hydrogen-bonding interactions compared to pyridin-4-ylmethyl analogs (e.g., A1 in ), which showed Fe³⁺ selectivity .

Biological Activities: Antimicrobial Potential: Thiazolidinone-linked benzothiazoles () exhibited broad-spectrum activity against Gram-positive bacteria and C. Receptor Binding: Trichloroethyl-carboxamide derivatives () demonstrated strong A₂A receptor antagonism, implying that the target compound’s pyridinylmethyl group could be optimized for similar targets .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in and , involving condensation of benzo[d]thiazol-2-amine with aldehydes or coupling with chloroacetyl chloride in THF .

Polarity: Pyridine-containing compounds (e.g., A1 in ) show improved solubility in polar solvents, a trait shared by the target compound .

Biological Activity

N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C15H12F3N3S
Molecular Weight: 345.34 g/mol

The compound features a benzo[d]thiazole moiety linked to a pyridine ring with a trifluoromethyl group, which enhances its lipophilicity and potential bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has shown inhibitory effects on various enzymes, including urease and FabK, which are critical in bacterial metabolism and pathogenesis. Inhibition of these enzymes can disrupt bacterial growth and survival.
  • Antimicrobial Activity: Studies indicate that thiazole derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may contribute to enhanced interaction with bacterial cell membranes.
  • Antiparasitic Effects: Research has highlighted the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. Structural modifications in thiazole derivatives have been linked to increased antimalarial potency while maintaining low cytotoxicity in mammalian cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Target/Pathogen IC50/Effect Reference
AntibacterialClostridioides difficileLow micromolar range
AntimalarialPlasmodium falciparumHigh potency
Urease InhibitionUrease from Helicobacter pyloriSignificant inhibition observed
CytotoxicityHepG2 cell lineLow toxicity

Case Studies

  • Antimicrobial Efficacy:
    In a study evaluating thiazole derivatives, this compound was found to exhibit substantial antibacterial activity against various strains, including those resistant to conventional antibiotics. The compound's mechanism involved disruption of bacterial membrane integrity and inhibition of essential metabolic pathways.
  • Antimalarial Activity:
    A series of thiazole analogs were synthesized, including the target compound, which demonstrated promising results against chloroquine-sensitive strains of Plasmodium falciparum. The structure-activity relationship (SAR) indicated that modifications at the N-aryl amide group significantly influenced antimalarial potency .

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include the trifluoromethyl group (δ ~120–125 ppm in 13C NMR as a quartet) and pyridinyl protons (δ 8.5–9.0 ppm for aromatic protons). The benzothiazole NH typically appears as a broad singlet at δ ~12 ppm .
  • HRMS (ESI-TOF) : Accurate mass determination confirms molecular formula (e.g., C₁₅H₁₁F₃N₃S requires m/z 316.0632 [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >98% purity. Retention times vary with mobile phase composition .

What biological screening methodologies are appropriate for evaluating its potential as a therapeutic agent?

Basic Research Question

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus (MIC) and C. albicans (IC₅₀) with ampicillin/fluconazole as controls .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., ABAD/17β-HSD10 modulation for Alzheimer’s targets) using recombinant enzymes and NADH/NAD⁺ cofactors .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to determine selectivity indices .

How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : Crystallize the compound in EtOAc/hexane. SHELXL (via Olex2) refines the structure, revealing dihedral angles between the benzothiazole and pyridine rings (typically 3–10°) and hydrogen-bonding motifs (e.g., N–H···N) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···H, C···H) and π-stacking contributions, which correlate with solubility and stability .

What strategies address contradictions in reported bioactivity data for structurally analogous compounds?

Advanced Research Question

  • SAR Studies : Compare substituent effects (e.g., CF₃ vs. OCH₃ at position 4) on enzyme inhibition. For example, 4-CF₃ derivatives show enhanced lipophilicity and blood-brain barrier penetration in Alzheimer’s models vs. methoxy analogs .
  • Metabolic Stability : Microsomal assays (human liver microsomes) identify oxidative hotspots (e.g., pyridine N-oxidation) that reduce in vivo efficacy .
  • Docking Simulations (AutoDock Vina) : Predict binding modes to targets like ABAD/17β-HSD10, highlighting steric clashes with bulky substituents .

How can computational methods guide the optimization of pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction (SwissADME) : LogP (~2.5) and topological polar surface area (~65 Ų) indicate moderate permeability and CYP3A4-mediated metabolism.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories) to prioritize derivatives with lower RMSD fluctuations .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Chiral Resolution : Use preparative HPLC with chiral columns (Chiralpak IA) or asymmetric catalysis (e.g., BINAP-Ru complexes) for stereocontrol .
  • Process Chemistry : Replace column chromatography with recrystallization (EtOH/H₂O) or flow chemistry to improve throughput .

How do solvent and temperature variations affect polymorph formation during crystallization?

Advanced Research Question

  • Polymorph Screening : Use high-throughput platforms (e.g., Crystal16) with 12 solvents (e.g., DMSO, MeOH) at 5–50°C. Differential scanning calorimetry (DSC) identifies stable forms .

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